molecular formula C14H25NO4 B13137571 Boc-D-Chg-Ome

Boc-D-Chg-Ome

Cat. No.: B13137571
M. Wt: 271.35 g/mol
InChI Key: ABLGTTUCCPCVGX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Chg-Ome, also known as tert-Butyloxycarbonyl-D-cyclohexylglycine methyl ester, is a compound commonly used in organic synthesis, particularly in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group for amines, which helps to prevent unwanted reactions during the synthesis process. The compound is valuable in the field of medicinal chemistry and biochemistry due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Chg-Ome typically involves the protection of the amino group of D-cyclohexylglycine with the Boc group. This can be achieved by reacting D-cyclohexylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The resulting Boc-protected amino acid is then esterified with methanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Boc-D-Chg-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-cyclohexylglycine, preventing unwanted side reactions during the synthesis process. The ester group allows for easy incorporation into peptide chains. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Chg-Ome is unique due to its specific combination of the Boc protecting group and the D-cyclohexylglycine amino acid. This combination provides distinct reactivity and stability, making it particularly useful in the synthesis of peptides and other complex organic molecules .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)/t11-/m1/s1

InChI Key

ABLGTTUCCPCVGX-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC

Origin of Product

United States

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